molecular formula C18H24N2O3 B6499885 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one CAS No. 899384-00-0

4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B6499885
CAS No.: 899384-00-0
M. Wt: 316.4 g/mol
InChI Key: OYJOSFJSKYYMCI-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of piperazine and chromen-2-one. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Chromen-2-one (also known as coumarin) is a fragrant organic chemical compound in the benzopyrone chemical class .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine and its derivatives are known to participate in a wide range of reactions, including those involving their nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, piperazine has a melting point of 106°C and a boiling point of 147°C .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, some piperazine derivatives are used in medicine due to their biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. Piperazine and its derivatives can cause skin and eye irritation .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Piperazine derivatives are a topic of ongoing research due to their wide range of biological activities .

Properties

IUPAC Name

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13-9-14(2)18-15(11-17(22)23-16(18)10-13)12-20-5-3-19(4-6-20)7-8-21/h9-11,21H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJOSFJSKYYMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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